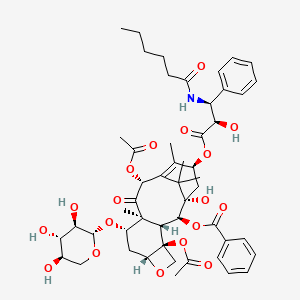
7-Xylosyltaxol C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Xylosyltaxol C is a derivative of paclitaxel, a well-known chemotherapeutic agent. It is a taxane compound that has been found in the yew tree (Taxus species) and exhibits significant antineoplastic activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Xylosyltaxol C involves the conjugation of paclitaxel with a xylosyl group. One common method includes the use of bovine serum albumin (BSA) as a carrier protein to construct the immunogen. The ratio of hapten in the XylTax–BSA conjugate is determined by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry .
Industrial Production Methods
The process would require optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-Xylosyltaxol C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups in the molecule.
Substitution: Substitution reactions can occur at various positions on the taxane ring, leading to different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Applications De Recherche Scientifique
7-Xylosyltaxol C has a wide range of scientific research applications:
Chemistry: It is used in the study of taxane derivatives and their chemical properties.
Biology: Researchers use it to investigate the biological effects of taxane compounds on cellular processes.
Medicine: Its primary application is in cancer research, where it is studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: It is used in the development of new chemotherapeutic agents and drug delivery systems .
Mécanisme D'action
7-Xylosyltaxol C exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. This binding inhibits the disassembly of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin and various proteins involved in the apoptotic pathway, such as Bcl-2 and caspases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Paclitaxel: The parent compound of 7-Xylosyltaxol C, widely used in cancer treatment.
Cephalomannine: Another taxane derivative with similar antineoplastic activity.
Baccatin III: A precursor in the synthesis of paclitaxel and its derivatives.
Uniqueness
This compound is unique due to its xylosyl group, which may enhance its solubility and bioavailability compared to other taxane derivatives. This modification can potentially improve its therapeutic efficacy and reduce side effects .
Propriétés
Numéro CAS |
90332-67-5 |
|---|---|
Formule moléculaire |
C51H65NO18 |
Poids moléculaire |
980.1 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C51H65NO18/c1-8-9-12-21-35(56)52-37(29-17-13-10-14-18-29)39(58)46(62)67-32-23-51(63)44(69-45(61)30-19-15-11-16-20-30)42-49(7,43(60)41(66-27(3)53)36(26(32)2)48(51,5)6)33(22-34-50(42,25-65-34)70-28(4)54)68-47-40(59)38(57)31(55)24-64-47/h10-11,13-20,31-34,37-42,44,47,55,57-59,63H,8-9,12,21-25H2,1-7H3,(H,52,56)/t31-,32+,33+,34-,37+,38+,39-,40-,41-,42+,44+,47+,49-,50+,51-/m1/s1 |
Clé InChI |
PRSNJXPAQBUJBL-DXKHDLERSA-N |
SMILES isomérique |
CCCCCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O |
SMILES canonique |
CCCCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


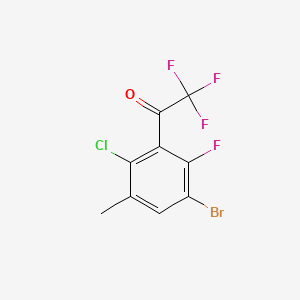
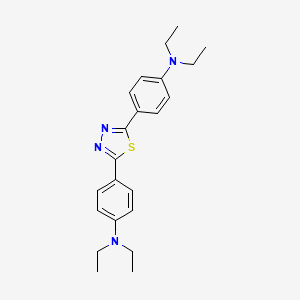

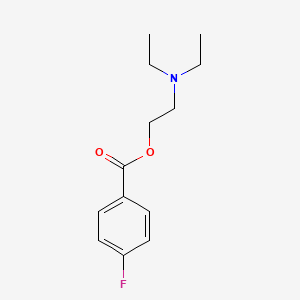
![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)
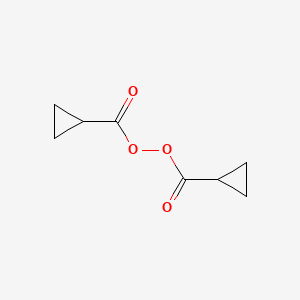

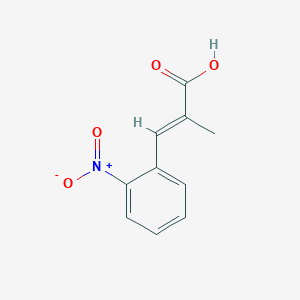
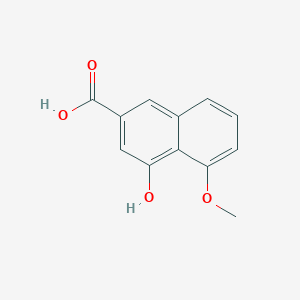
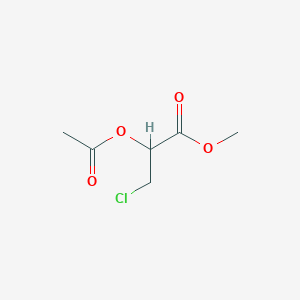
![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)


![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)
